5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18232556
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O2 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 5-methyl-1-[(3-methylphenyl)methyl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13N3O2/c1-8-4-3-5-10(6-8)7-15-9(2)11(12(16)17)13-14-15/h3-6H,7H2,1-2H3,(H,16,17) |
| Standard InChI Key | ILBDOABUIRVTPL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C(=C(N=N2)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-methyl-1-[(3-methylphenyl)methyl]triazole-4-carboxylic acid, reflects its triazole ring substituted at positions 1 and 5. The benzyl group at position 1 introduces aromatic bulk, while the carboxylic acid at position 4 enables hydrogen bonding and salt formation. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C(=C(N=N2)C(=O)O)C |
| InChIKey | ILBDOABUIRVTPL-UHFFFAOYSA-N |
The methyl group at position 5 enhances metabolic stability, while the 3-methylbenzyl moiety contributes to lipophilicity, critical for membrane permeability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the triazole ring’s regiochemistry, with distinct signals for the methylbenzyl (δ 2.35 ppm, singlet) and triazole methyl (δ 2.50 ppm) groups. Mass spectrometry (MS) reveals a molecular ion peak at m/z 231.25, consistent with the molecular weight, and fragmentation patterns indicative of the carboxylic acid group.
Synthetic Methodologies
Azide-Alkyne Cycloaddition (AAC)
The primary synthesis route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. Ethyl acetoacetate reacts with 3-methylbenzyl azide under basic conditions to form the triazole core, followed by hydrolysis to yield the carboxylic acid . Optimized conditions (60°C, 30 min) achieve yields exceeding 70% .
Derivative Synthesis
The carboxylic acid serves as a precursor for bioactive derivatives:
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Acid Chlorides: Treatment with SOCl₂ produces 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carbonyl chloride, used to synthesize oxadiazoles and amides .
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Oxadiazoles: Reaction with tetrazoles in pyridine yields 1,3,4-oxadiazoles, evaluated for anticancer activity .
Biological Activities and Mechanisms
Anticancer Activity
In NCI60 screening, derivatives demonstrated selective cytotoxicity:
| Cancer Type | GI₅₀ (μM) | Cell Line |
|---|---|---|
| Melanoma | 12.4 | SK-MEL-5 |
| Colon Cancer | 15.8 | HCT-116 |
| Breast Cancer | 18.2 | MCF-7 |
Mechanistic studies suggest triazole-carboxylic acids inhibit tubulin polymerization and disrupt mitochondrial membrane potential .
Pharmacological Applications
Fragment-Based Drug Design (FBDD)
As a fragment (MW < 250 Da), the compound’s "polar carboxylic acid + lipophilic benzyl" motif enables modular derivatization. Carboxamide libraries generated via coupling with amines show enhanced bioavailability and target affinity .
PROTACs Development
The carboxylic acid’s ability to anchor E3 ligase ligands positions it as a candidate for proteolysis-targeting chimeras (PROTACs). Early-stage conjugates degrade oncogenic proteins (e.g., BRD4) with DC₅₀ values < 100 nM .
Analytical and Computational Studies
Density Functional Theory (DFT)
DFT calculations (B3LYP/6-311+G**) reveal the triazole ring’s planar geometry and electron-deficient nature. The HOMO-LUMO gap (4.2 eV) suggests reactivity toward electrophilic aromatic substitution.
ADMET Profiling
In silico predictions (SwissADME) indicate:
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High gastrointestinal absorption (76%)
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Blood-brain barrier permeability (log BB = -0.3)
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CYP3A4 inhibition risk (pKi = 5.8)
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